4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid
Description
4-Formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with three functional groups:
- Formyl group (-CHO) at position 4, enabling electrophilic reactivity (e.g., condensation or nucleophilic addition reactions).
- Oxan-4-yl (tetrahydropyranyl) group at position 1, contributing steric bulk and influencing solubility via its ether oxygen.
- Carboxylic acid (-COOH) at position 3, offering hydrogen-bonding capability and acidity (pKa ~2–3) .
This compound is structurally versatile, with applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-formyl-1-(oxan-4-yl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-6-7-5-12(11-9(7)10(14)15)8-1-3-16-4-2-8/h5-6,8H,1-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPCUFDNMSTVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C(=N2)C(=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155855-14-2 | |
| Record name | 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of ethyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate with appropriate reagents under controlled conditions . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group and pyrazole ring are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
Table 1: Key Structural Analogs
Physicochemical and Reactivity Comparisons
Polarity and Solubility
- This compound : High polarity due to -COOH and -CHO groups, but oxan-4-yl improves organic solubility. Likely soluble in polar aprotic solvents (e.g., DMSO) .
- tert-Butyl ester analog: Reduced polarity (-COO-tert-butyl vs. -COOH), enhancing solubility in non-polar solvents .
- 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid: Higher aqueous solubility due to -NH₂ and -COOH groups, but allyl group adds moderate hydrophobicity .
Reactivity
- Formyl Group : Enables Schiff base formation (e.g., with amines) or participation in cyclocondensation reactions. Observed in triazole analogs () .
- Carboxylic Acid : Can form salts, esters, or amides. In , a pyrazole-3-carboxylic acid derivative is used as a dye intermediate via sulfonation .
Table 2: Application Potential Based on Substituents
Crystallography and Intermolecular Interactions
- Hydrogen Bonding: The carboxylic acid group in this compound likely forms intermolecular H-bonds, similar to 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid (). These interactions stabilize crystal lattices and influence melting points .
- Steric Effects : The oxan-4-yl group may reduce π-π stacking compared to planar substituents (e.g., pyridinyl in ), affecting solid-state packing .
Biological Activity
4-Formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 2155855-14-2) is a compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a pyrazole ring with a formyl group at the 4-position and an oxan-4-yl substituent, contributing to its reactivity and biological interactions. Its molecular formula is , indicating a complex arrangement that may influence its pharmacological properties.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against drug-resistant bacteria such as Acinetobacter baumannii and Staphylococcus aureus.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Hydrazone derivatives | 0.78 µg/mL | A. baumannii |
| Phenyl substituted pyrazoles | < 1 µg/mL | S. aureus |
The MIC values for these compounds suggest that they could serve as lead compounds in the development of new antibiotics, particularly in agricultural chemistry due to their potential to combat plant pathogens as well .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific enzymes or receptors within microbial cells. The presence of the formyl group and the pyrazole ring enhances its ability to disrupt cellular processes, potentially leading to cell death or inhibition of growth.
Study on Antimicrobial Efficacy
In a comparative study, various pyrazole derivatives were synthesized and tested for their antimicrobial efficacy. One derivative showed an MIC value as low as 0.78 µg/mL against A. baumannii, indicating potent activity that could be attributed to structural modifications similar to those found in this compound .
Toxicity Assessment
Toxicity studies conducted on related compounds have shown that they are non-toxic to mammalian cell lines at effective antimicrobial concentrations. This suggests a favorable safety profile for further development into therapeutic agents .
Research Applications
The compound has potential applications in various fields:
- Agricultural Chemistry : As an antimicrobial agent for crop protection.
- Pharmaceutical Development : As a building block for synthesizing new drug candidates targeting resistant bacterial strains.
- Biochemistry : As a reagent in organic synthesis and biochemical assays.
Q & A
Basic Research Questions
Q. How can the synthetic route for 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid be optimized to improve yield and purity?
- Methodological Answer : The synthesis of pyrazole derivatives often involves multi-step reactions, including cyclization, functionalization, and protection/deprotection strategies. For example, similar compounds (e.g., methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate) are synthesized via nucleophilic substitution or condensation reactions under controlled pH and temperature . To optimize the aldehyde group (formyl) stability, consider using protecting groups like acetals during intermediate steps. Purification via column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance purity. Reaction monitoring via TLC or HPLC is critical to identify side products .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the pyrazole ring substitution pattern, formyl group ( ppm), and oxan-4-yl moiety ( ppm for ether protons) .
- IR : Validate the carboxylic acid ( cm), formyl ( cm), and ether (C-O stretch, cm) functional groups.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm molecular weight and fragmentation patterns, especially for labile groups like the formyl moiety .
Q. How should solubility challenges be addressed during experimental handling of this compound?
- Methodological Answer : The carboxylic acid group confers pH-dependent solubility. For aqueous solutions, prepare stock solutions in basic buffers (e.g., sodium bicarbonate, pH 8–9). In organic solvents, DMSO or DMF is preferred for polar groups, while the oxan-4-yl ether may enhance solubility in THF or dichloromethane. Stability tests under varying pH and temperature conditions are recommended to avoid decomposition .
Advanced Research Questions
Q. How can reaction mechanisms for the formation of this compound be elucidated using computational and experimental approaches?
- Methodological Answer :
- Computational : Density Functional Theory (DFT) calculations can model intermediates and transition states, particularly for cyclization and formylation steps. Compare calculated C NMR shifts with experimental data to validate mechanistic pathways .
- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-determining steps. For example, the oxan-4-yl group’s steric effects may slow nucleophilic attacks, requiring elevated temperatures .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data for this compound?
- Methodological Answer : Discrepancies between X-ray crystallography (e.g., bond lengths) and NMR data (e.g., proton coupling constants) may arise from dynamic effects (e.g., tautomerism). Perform variable-temperature NMR to detect conformational flexibility. Single-crystal X-ray diffraction remains the gold standard for resolving spatial arrangements, as demonstrated for analogous pyrazole-carboxylic acid derivatives .
Q. How can the compound’s stability under varying storage conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store samples at -20°C, 4°C, and room temperature; analyze degradation via HPLC at intervals (e.g., 1, 3, 6 months).
- Light Sensitivity : Expose to UV/visible light and monitor formyl group oxidation using FTIR or LC-MS.
- Humidity Tests : Assess hygroscopicity by storing in desiccators with controlled humidity (e.g., silica gel vs. saturated salt solutions) .
Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or cyclooxygenases using fluorescence-based activity assays.
- Cytotoxicity : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
- Molecular Docking : Screen against protein targets (e.g., COX-2, EGFR) using AutoDock Vina to predict binding affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
